molecular formula C10H13Cl2N3 B3086324 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride CAS No. 1158738-89-6

3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride

Cat. No.: B3086324
CAS No.: 1158738-89-6
M. Wt: 246.13 g/mol
InChI Key: BZEUOAHHOGHRPI-UHFFFAOYSA-N
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Description

3-(5-Chloro-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride is a benzimidazole derivative characterized by a chloro substituent at the 5-position of the benzimidazole ring and a propan-1-amine side chain. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical research. Benzimidazole derivatives are widely studied for their biological activities, including enzyme inhibition and antimicrobial properties .

The molecular formula of the free base is C₁₀H₁₂ClN₃, with a molecular weight of 209.68 g/mol. As a dihydrochloride salt, the formula becomes C₁₀H₁₄Cl₃N₃, and the molecular weight increases to 284.37 g/mol (calculated by adding 2 × 36.46 g/mol for HCl to the free base).

Properties

CAS No.

1158738-89-6

Molecular Formula

C10H13Cl2N3

Molecular Weight

246.13 g/mol

IUPAC Name

3-(6-chloro-1H-benzimidazol-2-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C10H12ClN3.ClH/c11-7-3-4-8-9(6-7)14-10(13-8)2-1-5-12;/h3-4,6H,1-2,5,12H2,(H,13,14);1H

InChI Key

BZEUOAHHOGHRPI-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)NC(=N2)CCCN.Cl.Cl

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)CCCN.Cl

Origin of Product

United States

Biological Activity

3-(5-Chloro-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, antiviral, and anticancer activities, supported by recent research findings.

  • Molecular Formula : C10H14Cl3N3
  • Molecular Weight : 282.59 g/mol
  • CAS Number : 1158738-89-6; 915921-08-3
  • IUPAC Name : this compound

1. Antimicrobial Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit potent antimicrobial properties. For instance, compounds similar to 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine have shown activity against various Gram-positive and Gram-negative bacteria. A study comparing different benzimidazole derivatives indicated that modifications at the 2-position significantly enhance antibacterial efficacy, with some compounds demonstrating effectiveness comparable to standard antibiotics like ciprofloxacin and norfloxacin .

CompoundActivity AgainstReference
Compound AStaphylococcus aureus
Compound BEscherichia coli

2. Anti-inflammatory Activity

Benzimidazole derivatives have been reported to possess anti-inflammatory properties by inhibiting specific pathways involved in inflammation. Research indicates that these compounds can inhibit the activity of enzymes such as Lck, which is crucial for T-cell activation. This suggests potential therapeutic applications in treating inflammatory diseases .

3. Antiviral Activity

The antiviral potential of benzimidazole derivatives is notable, particularly against RNA viruses. Compounds have been shown to inhibit viral RNA synthesis by targeting RNA polymerase II. For example, derivatives of benzimidazole have demonstrated effectiveness against human cytomegalovirus (HCMV) and other RNA viruses while maintaining low cytotoxicity levels .

4. Anticancer Activity

Benzimidazole compounds are also being explored for their anticancer properties. They have been found to induce apoptosis in cancer cells through various mechanisms, including the inhibition of tubulin polymerization and interference with cell cycle progression. Recent studies have highlighted specific derivatives that exhibit selective toxicity towards cancer cell lines while sparing normal cells .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A comparative analysis of benzimidazole derivatives revealed that those with halogen substitutions showed enhanced activity against E. coli and S. aureus. The study concluded that the presence of chlorine at the 5-position significantly contributes to antimicrobial potency .
  • Inflammation Model Study : In a model of acute inflammation, a benzimidazole derivative was administered to assess its effects on cytokine production. Results indicated a marked reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula (Dihydrochloride) Molecular Weight (g/mol) Purity CAS Number
3-(5-Chloro-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride Cl C₁₀H₁₄Cl₃N₃ 284.37 ≥95%* Not available
3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride CH₃ C₁₁H₁₇Cl₂N₃ 262.18† ≥95% 630091-53-1
3-(5-Nitro-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride NO₂ C₁₀H₁₄Cl₂N₄O₂ 290.90 ≥95%* 2126178-74-1
[(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride F C₈H₁₀Cl₂FN₃ 242.09 ≥95%* Not available

*Assumed based on purity trends in similar compounds .
†Calculated from free base (C₁₁H₁₅N₃, MW 189.26 g/mol) + 2HCl.

Key Findings:

Substituent Effects on Molecular Weight: Chloro (Cl) and nitro (NO₂) groups increase molecular weight compared to methyl (CH₃) or fluoro (F) due to their higher atomic masses. For example, the nitro derivative (290.90 g/mol) is ~8% heavier than the methyl analog (262.18 g/mol) .

Electronic and Solubility Properties: Chloro (Cl): Electron-withdrawing, may enhance binding to electron-rich biological targets. Methyl (CH₃): Electron-donating, likely improves lipophilicity and membrane permeability.

Biological Relevance :

  • The dihydrochloride form is common in pharmaceutical analogs (e.g., compound 19 in ) to improve aqueous solubility.
  • Substitutions at the 5-position modulate activity. For instance, fluoro derivatives are often used to fine-tune pharmacokinetics .

Research Implications

  • Synthetic Challenges : Introducing nitro or chloro groups may require harsh nitration/chlorination conditions, whereas methyl or fluoro substituents can be added via milder alkylation or fluorination .
  • Computational Predictions : Density-functional theory (DFT) methods, such as those described in and , could predict electronic properties and reactivity trends for these compounds.
  • Crystallography : Tools like SHELXL () are critical for resolving the crystal structures of such salts, aiding in understanding their solid-state behavior.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride, and how can purity be validated?

  • Synthesis :

  • Begin with 5-chloro-1H-benzimidazole as a precursor. React with 3-bromopropane-1-amine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to form the benzimidazole-propaneamine intermediate. Hydrochloride salt formation is achieved via HCl gas or concentrated HCl in ethanol .
  • Alternative routes may involve reductive amination or coupling reactions, though optimization is required .
    • Purity Validation :
  • Use HPLC with UV detection (λ = 254 nm) and a C18 column. Validate purity (>98%) via retention time comparison with standards.
  • Confirm structure via ¹H/¹³C NMR (e.g., δ ~7.8 ppm for benzimidazole protons) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers design experiments to optimize reaction yields for this compound?

  • Apply Design of Experiments (DOE) principles:

Identify critical factors (e.g., temperature, solvent ratio, catalyst loading).

Use a fractional factorial design to reduce trials while capturing interactions.

Analyze via response surface methodology (RSM) to model yield dependence on variables .

  • Example DOE parameters for benzimidazole synthesis:

FactorRangeOptimal Value
Temperature80–120°C100°C
Reaction Time6–24 hours12 hours
Solvent (DMF:H₂O)3:1–5:14:1

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Step 1 : Perform docking studies using software like AutoDock Vina to assess binding affinity to target proteins (e.g., kinases, GPCRs). The benzimidazole core often interacts with ATP-binding pockets .
  • Step 2 : Use quantitative structure-activity relationship (QSAR) models to correlate structural features (e.g., Cl substituent, amine chain length) with observed activities (e.g., IC₅₀ values).
  • Step 3 : Validate predictions with in vitro assays (e.g., enzyme inhibition, cytotoxicity screening) .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Scenario : Discrepancies between observed NMR shifts and predicted values.

  • Strategy 1 : Re-examine solvent effects (e.g., DMSO vs. CDCl₃) and pH, as protonation states alter chemical shifts .
  • Strategy 2 : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For example, the propylamine chain’s CH₂ groups may exhibit coupling patterns masked in 1D spectra .
  • Strategy 3 : Cross-validate with alternative techniques (e.g., IR for amine stretching vibrations at ~3300 cm⁻¹) .

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

  • Approach :

Target Identification : Use affinity chromatography or photoaffinity labeling to isolate binding proteins.

Pathway Analysis : Perform RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment.

Functional Validation : Knock out candidate targets (e.g., CRISPR/Cas9) and assess compound efficacy .

  • Case Study : Benzimidazole derivatives inhibit histone deacetylases (HDACs); measure HDAC activity via fluorometric assays .

Methodological Guidance

Q. What are best practices for handling stability issues in aqueous solutions?

  • Stability Assessment :

  • Prepare solutions in buffers (pH 4–6) and monitor degradation via HPLC at 0, 24, and 48 hours.
  • Store lyophilized powder at –20°C; aqueous solutions at 4°C for ≤72 hours .
    • Degradation Pathways : Hydrolysis of the benzimidazole ring under alkaline conditions; avoid pH >8 .

Q. How to address low reproducibility in biological assays?

  • Checklist :

  • Confirm compound solubility (e.g., DMSO stock ≤0.1% v/v).
  • Standardize cell passage numbers and culture conditions.
  • Include positive controls (e.g., known HDAC inhibitors for benzimidazole analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride
Reactant of Route 2
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3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.